S-Farnesylcysteine alpha-carboxyl methyl ester
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Overview
Description
S-Farnesylcysteine alpha-carboxyl methyl ester is a compound that plays a significant role in the posttranslational modification of proteins. This compound is involved in the methylation of the carboxyl terminus of prenylated proteins, which is crucial for their proper function and localization within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Farnesylcysteine alpha-carboxyl methyl ester typically involves the reaction of farnesylcysteine with methylating agents under specific conditions. The process often requires the use of catalysts and controlled environments to ensure the correct formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: S-Farnesylcysteine alpha-carboxyl methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and function .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to ensure optimal results .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce farnesylcysteine sulfoxide, while substitution reactions may yield various derivatives of the original compound .
Scientific Research Applications
S-Farnesylcysteine alpha-carboxyl methyl ester has numerous applications in scientific research. In chemistry, it is used to study the mechanisms of protein prenylation and methylation. In biology, it helps in understanding the role of posttranslational modifications in cellular signaling pathways . In medicine, this compound is investigated for its potential in targeting diseases related to protein prenylation, such as certain cancers . Additionally, in the industry, it is used in the development of drugs and other therapeutic agents .
Mechanism of Action
The mechanism of action of S-Farnesylcysteine alpha-carboxyl methyl ester involves the methylation of the carboxyl terminus of prenylated proteins. This modification is catalyzed by the enzyme isoprenylcysteine carboxyl methyltransferase, which uses S-adenosyl-L-methionine as the methyl donor . The methylation process is crucial for the proper localization and function of prenylated proteins within the cell .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to S-Farnesylcysteine alpha-carboxyl methyl ester include geranylgeranylcysteine methyl ester and other prenylated cysteine derivatives .
Uniqueness: What sets this compound apart from similar compounds is its specific role in the methylation of farnesylated proteins. This unique function makes it a valuable tool in studying the regulation of protein prenylation and its implications in various biological processes .
Properties
Molecular Formula |
C19H33NO2S |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
methyl 2-amino-3-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)propanoate |
InChI |
InChI=1S/C19H33NO2S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-23-14-18(20)19(21)22-5/h8,10,12,18H,6-7,9,11,13-14,20H2,1-5H3 |
InChI Key |
SIEHZFPZQUNSAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)N)C)C)C |
Synonyms |
farnesylcysteine methyl ester S-farnesylcysteine alpha-carboxyl methyl ester S-FCME |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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